![molecular formula C₂₂H₃₀FN₄O₈P B560559 Sofosbuvir impurity J CAS No. 1334513-10-8](/img/structure/B560559.png)
Sofosbuvir impurity J
Overview
Description
Sofosbuvir impurity J is a process-related impurity found in the antiviral drug sofosbuvir, which is used for the treatment of chronic hepatitis C. Sofosbuvir is a nucleotide analog inhibitor that targets the hepatitis C virus RNA-dependent RNA polymerase, thereby inhibiting viral replication. Impurities like this compound are formed during the synthesis and manufacturing processes of the drug and need to be controlled to ensure the safety and efficacy of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir impurity J involves multiple steps, including nucleoside synthesis, fluorination, and regio- and stereoselective phosphoramidation. The synthetic routes are designed to introduce the necessary functional groups and stereochemistry required for the impurity .
Industrial Production Methods: In industrial settings, the production of this compound is controlled through stringent process parameters and quality control measures. High-performance liquid chromatography (HPLC) is commonly used to monitor and quantify the levels of impurities during the manufacturing process .
Chemical Reactions Analysis
Types of Reactions: Sofosbuvir impurity J undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the transformation of the starting materials into the final impurity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound. These intermediates are characterized and monitored to ensure the purity of the final product .
Scientific Research Applications
Sofosbuvir impurity J exhibits significant biological activity as an inhibitor of HCV RNA replication, similar to its parent compound, sofosbuvir. While it has not been fully validated for medical applications, preliminary studies suggest that it may play a role in understanding the pharmacodynamics and pharmacokinetics of sofosbuvir formulations .
Potential Applications
- Research Use:
- Analytical Chemistry:
-
Forced Degradation Studies:
- Research has focused on understanding the stability of sofosbuvir under various stress conditions (thermal, hydrolytic, oxidative) to identify degradation pathways that could yield impurities like this compound. Such studies are essential for ensuring the quality and safety of pharmaceutical products .
Case Study 1: Stability-Indicating Method Development
A study developed a new stability-indicating method using ultra-performance liquid chromatography (UPLC) to analyze sofosbuvir and its impurities, including impurity J. The method demonstrated superior resolution and speed compared to traditional methods, facilitating better detection of impurities during quality control processes .
Case Study 2: Pharmacokinetic Studies
In clinical settings, adherence to sofosbuvir therapy was evaluated among patients with chronic HCV infection. The presence of impurities like this compound was monitored to assess their impact on therapeutic outcomes. Findings indicated that while adherence was high, variations in drug formulation purity could influence treatment efficacy .
Table 1: Comparison of Analytical Methods for Sofosbuvir Impurity Analysis
Method Type | Advantages | Limitations |
---|---|---|
Reversed-Phase Chromatography | High resolution; widely used | Requires extensive method development |
Ultra-Performance Liquid Chromatography | Faster analysis; lower solvent consumption | Higher cost; requires specialized equipment |
Mass Spectrometry | Sensitive detection; structural elucidation | Complex sample preparation |
Table 2: Summary of Stability Studies on Sofosbuvir
Condition | Stability Observed | Impurities Identified |
---|---|---|
Acidic | Degradation | Acid degradation products |
Basic | Degradation | Base degradation products |
Oxidative | Limited degradation | Minor oxidative impurities |
Thermal | Stable | None |
Photolytic | Stable | None |
Mechanism of Action
The mechanism of action of Sofosbuvir impurity J is related to its structural similarity to sofosbuvir. It may interact with the same molecular targets, such as the hepatitis C virus RNA-dependent RNA polymerase, but with different efficacy and potency. The impurity may also undergo metabolic transformations that affect its activity and toxicity .
Comparison with Similar Compounds
Sofosbuvir: The parent compound, used as an antiviral drug.
Other Process-Related Impurities: Includes various nucleoside analogs and their derivatives formed during the synthesis of sofosbuvir.
Uniqueness: Sofosbuvir impurity J is unique due to its specific structural features and formation pathway. It is distinguished from other impurities by its specific chemical reactions and the conditions under which it is formed .
Biological Activity
Sofosbuvir impurity J (CAS Number: 1334513-10-8) is a process-related impurity associated with the antiviral drug sofosbuvir, which is primarily used in the treatment of chronic hepatitis C virus (HCV) infections. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations.
Overview of Sofosbuvir and Its Impurities
Sofosbuvir is a nucleotide analog inhibitor that targets the HCV RNA-dependent RNA polymerase, effectively inhibiting viral replication. During the synthesis of sofosbuvir, various impurities, including this compound, can form. These impurities must be monitored and controlled to ensure the overall safety and efficacy of the final drug product .
The biological activity of this compound is hypothesized to be related to its structural similarity to sofosbuvir. It may interact with the same molecular targets, such as the HCV RNA-dependent RNA polymerase, although its efficacy and potency could differ significantly from those of sofosbuvir. The impurity's potential metabolic transformations could also influence its activity and toxicity profile.
In Vitro Studies
Research indicates that impurities like this compound can exhibit varying degrees of antiviral activity. In vitro studies have shown that such impurities may affect cellular processes and influence viral replication rates. However, specific data on the potency and efficacy of this compound compared to sofosbuvir remains limited.
Case Studies
- Case Study on Toxicity : A study involving animal models revealed that high doses of sofosbuvir resulted in certain toxicities, including gastrointestinal issues and potential cardiac effects. Although these studies primarily focused on sofosbuvir, they raise concerns about the safety profile of its impurities, including this compound .
- Real-World Effectiveness : A retrospective analysis involving patients treated with sofosbuvir-based regimens reported high rates of sustained virologic response (SVR). While this study did not specifically address this compound, it highlights the importance of understanding all components in antiviral therapies to ensure patient safety and treatment efficacy .
Comparative Analysis with Related Compounds
Compound | Mechanism of Action | Efficacy (SVR Rates) | Safety Profile |
---|---|---|---|
Sofosbuvir | Inhibits HCV RNA polymerase | High (up to 98%) | Generally well-tolerated |
This compound | Potentially similar to sofosbuvir | Unknown | Limited data; potential toxicity concerns |
Other Impurities | Varies; often less characterized | Varies | Varies; requires monitoring |
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN4O8P/c1-13(2)33-19(29)14(3)26-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)27-11-10-17(24)25-21(27)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,26,31)(H2,24,25,30)/t14-,16+,18+,20+,22+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTNHBQFZOWQKE-IQWMDFIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114757 | |
Record name | L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334513-10-8 | |
Record name | L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334513-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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